Acetic acid, chloro(hydroxyiMino)-

pKa determination electronic effects acid-base chemistry

This α-chloro-oximinoacetic acid offers unmatched reactivity for nitrile oxide 1,3-dipolar cycloadditions to construct isoxazolines/isoxazoles. The exceptionally low pKa (1.80) allows selective carboxylic acid modification under mild conditions, while the α-chloro substituent provides a unique handle for post-synthetic functionalization in coordination chemistry. Unlike non-halogenated oxime analogs (e.g., glyoxylic acid oxime), the chloro group enhances electrophilicity and facilitates in situ nitrile oxide generation. Ideal for medicinal chemistry teams scaling from hit-to-lead to lead optimization. Request a bulk quote today.

Molecular Formula C2H2ClNO3
Molecular Weight 123.492
CAS No. 14337-42-9
Cat. No. B597289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, chloro(hydroxyiMino)-
CAS14337-42-9
Molecular FormulaC2H2ClNO3
Molecular Weight123.492
Structural Identifiers
SMILESC(=NO)(C(=O)O)Cl
InChIInChI=1S/C2H2ClNO3/c3-1(4-7)2(5)6/h7H,(H,5,6)
InChIKeyDPIHHUHFMHCRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, Chloro(Hydroxyimino)- (CAS 14337-42-9): Essential Oxime Building Block for Heterocycle Synthesis and Metal Complexation


Acetic acid, chloro(hydroxyimino)- (2-chloro-2-(hydroxyimino)acetic acid) is a substituted α-oximino acid featuring a carboxylic acid group, a chloro substituent, and a hydroxyimino moiety on the α-carbon. It serves as a versatile intermediate in organic synthesis, primarily as a precursor to nitrile oxides for 1,3-dipolar cycloaddition reactions that construct isoxazolines and isoxazoles [1]. The compound is also employed as a ligand in coordination chemistry to form clathrochelate complexes with transition metals [2]. Its molecular formula is C2H2ClNO3, with a molecular weight of 123.49 g/mol and an XLogP3-AA value of 1.5, indicating moderate lipophilicity [3]. The free acid exhibits significantly enhanced acidity (pKa ~1.8) compared to acetic acid (pKa 4.76) due to the strong electron-withdrawing inductive effect of the α-chloro and hydroxyimino groups, a property that influences its reactivity and handling in synthetic workflows .

Why Substituting Acetic Acid, Chloro(Hydroxyimino)- with Non-Chlorinated Oximes or Alternative Nitrile Oxide Precursors Compromises Synthetic Outcomes


In synthetic applications where acetic acid, chloro(hydroxyimino)- is employed as a nitrile oxide precursor or metal ligand, substitution with non-halogenated analogs such as glyoxylic acid oxime or alternative α-oximino esters leads to markedly different reactivity and selectivity profiles. The presence of the α-chloro substituent imparts unique electronic properties: it significantly lowers the pKa of the carboxylic acid (pKa 1.80 vs 3.18 for glyoxylic acid), enhances the electrophilicity of the adjacent carbon, and facilitates in situ generation of the reactive nitrile oxide intermediate under mild conditions . Furthermore, in coordination chemistry, the chloro group provides a handle for post-complexation functionalization via nucleophilic substitution, a feature absent in non-halogenated oxime ligands [1]. These differences preclude simple interchangeability and demand a comparative, data-driven selection of the optimal α-oximino acid building block based on the specific requirements of the target transformation.

Quantitative Differentiation: Acetic Acid, Chloro(Hydroxyimino)- vs. Closest Analogs in Key Performance Metrics


Enhanced Acidity (pKa 1.80) vs. Acetic Acid (pKa 4.76) and Glyoxylic Acid (pKa 3.18) Facilitates Controlled Deprotonation and Solubility Modulation

The α-chloro and hydroxyimino substituents exert a strong electron-withdrawing inductive effect (-I) that dramatically lowers the pKa of the carboxylic acid group. For 2-chloro-2-(hydroxyimino)acetic acid, the predicted pKa of the COOH group is 1.80 ± 0.10, which is substantially more acidic than acetic acid (pKa 4.76) and glyoxylic acid (pKa 3.18) [1]. This enhanced acidity enables selective deprotonation under mildly basic conditions and influences aqueous solubility and partitioning behavior, critical parameters in both synthesis and purification workflows.

pKa determination electronic effects acid-base chemistry

Superior Reactivity in Nucleophilic Substitution: Chloroglyoxime (ClHGm) vs. Chloromethylglyoxime (ClCH3Gm) in Iron(II) Clathrochelate Complexes

In a direct head-to-head comparison, iron(II) clathrochelate complexes derived from chloroglyoxime (ClHGm, the ligand form of the target compound) demonstrated markedly higher reactivity toward nucleophilic substitution with n-butylamine than their chloromethylglyoxime (ClCH3Gm) counterparts. The reaction of the chloroglyoximate complex (mer + fac)-Fe(ClHGm)3(BC6H5)2 with n-butylamine yielded the triamine-substituted clathrochelate as the major product, whereas the analogous reaction of (mer + fac)-Fe(ClCH3Gm)3(BC6H5)2 produced only the diamine complex [1]. This enhanced reactivity is attributed to the stronger electron-withdrawing nature of the chloro group directly attached to the dioxime moiety, which activates the carbon center for nucleophilic attack.

coordination chemistry nucleophilic substitution clathrochelate ligand design

Scalable Multigram Synthesis of Isoxazoline Building Blocks via 1,3-Dipolar Cycloaddition Using Ethyl 2-Chloro-2-(Hydroxyimino)acetate

The ethyl ester derivative of acetic acid, chloro(hydroxyimino)- (ethyl 2-chloro-2-(hydroxyimino)acetate, CAS 14337-43-0) serves as a highly efficient precursor for the multigram synthesis of spirocyclic and fused isoxazoline-3-carboxylates via regioselective 1,3-dipolar cycloaddition with carbo- and heterocyclic alkenes. This method achieved the preparation of up to 300 g of isoxazoline products in a single run, demonstrating robust scalability that is uncommon for alternative nitrile oxide precursors which often require harsh conditions or produce lower yields [1]. In contrast, many in-class oxime esters (e.g., benzyl glyoxylate oximes) suffer from limited stability or necessitate specialized handling, restricting their utility in larger-scale applications.

heterocycle synthesis cycloaddition process chemistry isoxazoline

Modulated Lipophilicity (XLogP3-AA 1.5) vs. Non-Chlorinated Oxime Acid (XLogP3 0.5) Enhances Partitioning for Extraction and Chromatography

The introduction of the chloro substituent increases the lipophilicity of the oxime acid core. The computed XLogP3-AA value for 2-chloro-2-(hydroxyimino)acetic acid is 1.5 [1], which is one log unit higher than that of the non-chlorinated analog, glyoxylic acid oxime (XLogP3 0.5) [2]. This difference in partition coefficient translates to practical advantages in extraction efficiency and chromatographic behavior, allowing for more predictable and efficient purification of both the starting material and its reaction products. The balance between aqueous solubility (enhanced by the low pKa) and organic extractability (improved by higher logP) makes the chloro-substituted compound particularly well-suited for biphasic reaction conditions and downstream separations.

lipophilicity logP purification solubility

Established Industrial Production Process for Lower Alkyl Esters via Chloral Route

A robust, patented industrial process exists for the production of lower alkyl 2-chloro-2-hydroxyiminoacetates (esters of the target acid) via reaction of chloral with a lower alkanol and a hydroxylamine salt in the presence of a Lewis acid, followed by chlorination [1]. This method provides a reliable supply chain for the ester derivatives and, by extension, the free acid, which can be obtained via hydrolysis. While specific yield data for the free acid are not directly provided in the patent, the existence of an established, scalable process differentiates this compound from many niche oxime acids that lack dedicated industrial synthesis routes, ensuring better availability and potentially lower cost for procurement.

process chemistry patent industrial synthesis scale-up

Optimal Research and Industrial Use Cases for Acetic Acid, Chloro(Hydroxyimino)- Based on Quantitative Performance Data


Multigram Synthesis of Isoxazoline-Containing Drug Candidates and Chemical Probes

The demonstrated scalability (up to 300 g in a single run) and mild cycloaddition conditions make the ethyl ester of acetic acid, chloro(hydroxyimino)- the preferred nitrile oxide precursor for medicinal chemistry teams requiring substantial quantities of isoxazoline building blocks. This is particularly relevant for projects advancing from hit-to-lead into lead optimization, where multi-gram quantities of key intermediates are needed for in vivo pharmacokinetic studies and preliminary toxicology assessments [1].

Design and Synthesis of Functionalized Clathrochelate Complexes for Sensing and Catalysis

In coordination chemistry, the superior reactivity of chloroglyoxime-derived ligands toward nucleophilic substitution with amines and thiols (compared to chloromethylglyoxime analogs) enables the efficient installation of diverse functional groups onto iron(II) clathrochelate frameworks. This facilitates the creation of libraries of cage complexes with tailored properties for applications in molecular recognition, redox catalysis, and MRI contrast agent development [2].

Process Chemistry Development for α-Oximino Acid Intermediates

The existence of a patented industrial process for lower alkyl 2-chloro-2-hydroxyiminoacetates provides a clear path for scaling up from laboratory to pilot plant. Process chemists can leverage this established chemistry to develop robust manufacturing routes for drug substances containing the oxime motif, confident in the reliability and availability of the starting material [3].

Fine-Tuning of Compound Properties via Carboxylic Acid Derivatization

The exceptionally low pKa (1.80) of the free acid allows for selective derivatization of the carboxylic acid group under mildly basic conditions, while the improved lipophilicity (XLogP 1.5 vs. 0.5 for non-chlorinated analog) enhances extractability and purification. This combination is particularly valuable in parallel synthesis and library production, where efficient workup and purification are critical bottlenecks [4].

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